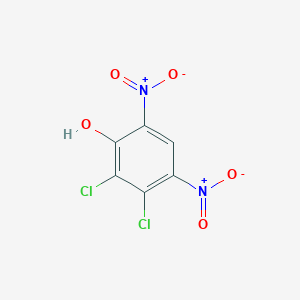

2,3-Dichloro-4,6-dinitrophenol

Description

2,3-Dichloro-4,6-dinitrophenol is a halogenated nitroaromatic compound characterized by two chlorine substituents at the 2- and 3-positions and two nitro groups at the 4- and 6-positions of the phenolic ring (Fig. 1). Nitro and chloro groups confer distinct reactivity, influencing solubility, stability, and biological activity. Such compounds are often studied for applications in herbicides, propellants, or industrial intermediates, though environmental and health concerns due to toxicity are significant .

Propriétés

Formule moléculaire |

C6H2Cl2N2O5 |

|---|---|

Poids moléculaire |

252.99 g/mol |

Nom IUPAC |

2,3-dichloro-4,6-dinitrophenol |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-4-2(9(12)13)1-3(10(14)15)6(11)5(4)8/h1,11H |

Clé InChI |

NJOGBEJNDBBDIZ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)O)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Chlorinated Dinitrophenols

2-Chloro-4,6-dinitrophenol (C₆H₃ClN₂O₅)

- Structure : Single chlorine at position 2, with nitro groups at 4 and 4.

- Properties: Lower molecular weight (218.55 g/mol) compared to 2,3-dichloro-4,6-dinitrophenol, which likely reduces lipophilicity.

- Toxicity: Chlorinated dinitrophenols disrupt mitochondrial ATP synthesis, a mechanism shared with other nitrophenolic toxins . The additional chlorine in this compound may enhance bioaccumulation and persistence in biological systems .

2,6-Dichloro-4-nitroaniline (C₆H₄Cl₂N₂O₂)

- Structure : Chlorines at 2 and 6, nitro at 4.

- Key Difference: Replacement of the phenolic -OH group with an amine alters reactivity and toxicity. This compound is less acidic but may exhibit similar environmental persistence .

Alkyl-Substituted Dinitrophenols

Dinoseb (2-sec-Butyl-4,6-dinitrophenol, C₁₀H₁₂N₂O₅)

- Structure : A bulky sec-butyl group at position 2.

- Applications : Widely used as an herbicide. The alkyl chain increases hydrophobicity, enhancing membrane penetration and herbicidal activity .

- Toxicity: Dinoseb exhibits high acute toxicity (LD₅₀ < 50 mg/kg in rats), linked to uncoupling oxidative phosphorylation . In contrast, this compound’s chlorine substituents may reduce metabolic degradation, prolonging toxicity .

4,6-Dinitro-o-cresol (C₇H₆N₂O₅)

- Structure : Methyl group at position 2.

- Solubility: Higher water solubility than chloro derivatives due to the non-polar methyl group, affecting environmental mobility .

Isomeric Dinitrophenols

2,4-Dinitrophenol (C₆H₄N₂O₅)

- Structure : Nitro groups at 2 and 4.

- Thermogenic Activity : Classic mitochondrial uncoupler with a lower LD₅₀ (30–50 mg/kg) than chlorinated analogs, suggesting chloro substituents may mitigate acute toxicity but enhance chronic effects .

2,3-Dinitrophenol (C₆H₄N₂O₅)

- Reactivity: Ortho-nitro groups create steric hindrance, reducing chemical stability compared to para-substituted derivatives like this compound .

Data Tables

Table 1. Physicochemical Properties

*Predicted using analog data.

Table 2. Toxicity Profiles

Key Findings and Implications

- Substituent Effects: Chlorine atoms increase electronegativity and resistance to degradation compared to alkyl or methyl groups, making this compound more persistent in ecosystems .

- Metabolism: Nitro groups undergo reduction to amines, a pathway shared with picric acid and Dinoseb, but chloro substituents may slow this process, increasing bioaccumulation risks .

- Analytical Detection: Gas chromatography-mass spectrometry (GC/MS) effectively identifies chlorinated dinitrophenols in complex matrices, as demonstrated for 1,3-dichloro-4,6-dinitrobenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.